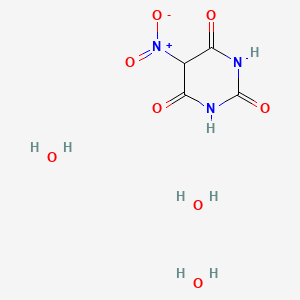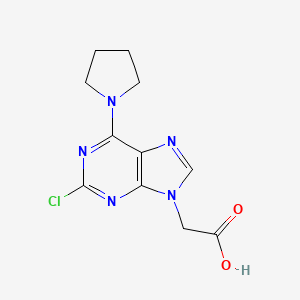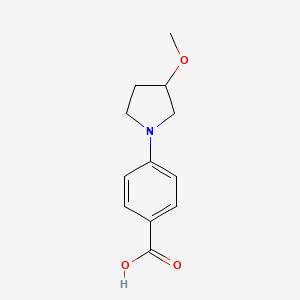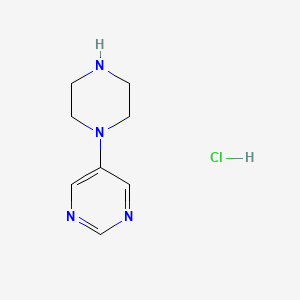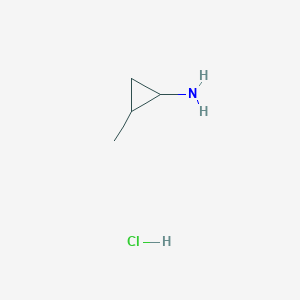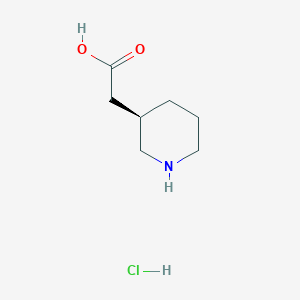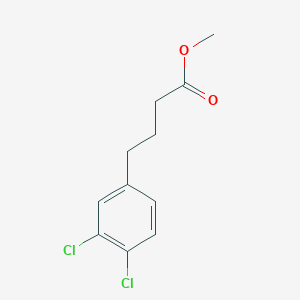
Methyl 4-(3,4-dichlorophenyl)butanoate
Übersicht
Beschreibung
“Methyl 4-(3,4-dichlorophenyl)butanoate” is an organic compound with the molecular formula C11H12Cl2O2 . It has an average mass of 247.118 Da and a mono-isotopic mass of 246.021439 Da .
Molecular Structure Analysis
The molecule contains a total of 32 bonds. There are 19 non-H bonds, 9 multiple bonds, 7 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 ester (aliphatic), and 1 sulfonamide (thio-/dithio-) .Physical and Chemical Properties Analysis
“this compound” is a colorless to pale yellow liquid. More specific physical and chemical properties such as boiling point, melting point, and solubility are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Molecular Docking and Structural Studies
Methyl 4-(3,4-dichlorophenyl)butanoate has been the subject of molecular docking and vibrational studies. For instance, its structural and electronic properties were investigated, revealing insights into its stability and reactivity. These studies are crucial for understanding the compound's potential as a nonlinear optical material and for pharmacological applications (Vanasundari, Balachandran, Kavimani, & Narayana, 2018).
Spectroscopic Investigation
Spectroscopic methods like FT-IR and FT-Raman have been used to explore the vibrational characteristics of this compound. Such studies provide a deeper understanding of its molecular structure and charge transfer mechanisms. These findings are beneficial for developing applications in fields like nonlinear optics (Vanasundari, Balachandran, Kavimani, & Narayana, 2017).
Biocidal and Herbicidal Applications
Investigations into the biocidal and herbicidal potential of this compound have been carried out. This research is aimed at understanding how these compounds interact with biological systems and their potential use in controlling harmful organisms (Gatidou, Kotrikla, Thomaidis, & Lekkas, 2004).
Corrosion Inhibition
This compound has been studied for its properties as a corrosion inhibitor, particularly for its effectiveness in protecting metals like copper in various environments. Such studies are crucial for industrial applications where metal longevity is critical (Tansuğ et al., 2014).
Synthesis of Heterocyclic Compounds
The compound has been used in the synthesis of new heterocyclic compounds with potential biological activity. This research is significant for the development of new pharmaceuticals and therapeutic agents (Sayed, Hamed, Meligi, Boraie, & Shafik, 2003).
Photocatalysis Research
Research has also explored the use of compounds related to this compound in photocatalysis, particularly for the degradation of pollutants under natural sunlight. This is a growing area of interest in environmental remediation and sustainable technology development (Nethravathi, R., Rajamathi, & Rajamathi, 2019).
Safety and Hazards
Eigenschaften
IUPAC Name |
methyl 4-(3,4-dichlorophenyl)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2O2/c1-15-11(14)4-2-3-8-5-6-9(12)10(13)7-8/h5-7H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZOFSZPLOMWNCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCC1=CC(=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


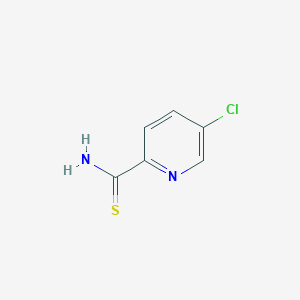

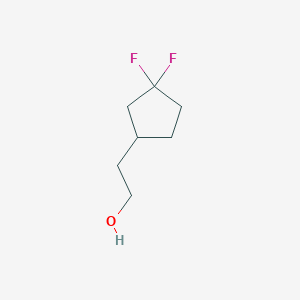
![L-Proline, N-[(1,1-dimethylethoxy)carbonyl]-3-methyl-L-valyl-4-hydroxy-, (4R)-](/img/structure/B1427321.png)
![Dichloro[9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene]palladium(II)](/img/structure/B1427322.png)
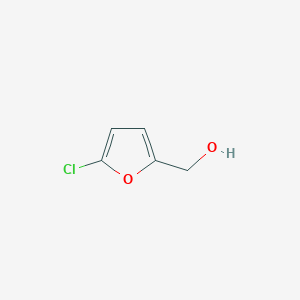
![(1-Cyclopropylethyl)[(2-methoxypyridin-3-yl)methyl]amine](/img/structure/B1427325.png)

